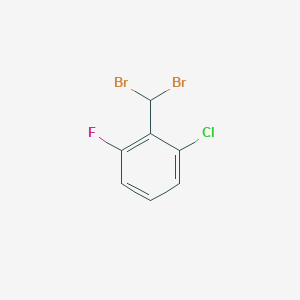
2,2'-Bis(1,1,2,3,3,3-Hexafluoropropoxy)-5,5'-dicyano-1,1'-diphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-Bis(1,1,2,3,3,3-Hexafluoropropoxy)-5,5'-dicyano-1,1'-diphenyl (BHDP) is a novel fluorinated molecule with a wide range of potential applications in scientific research and laboratory experiments. BHDP has been studied for its unique properties, such as its ability to act as a catalyst, its ability to act as a surfactant, and its potential to act as a stabilizer in aqueous solutions. BHDP is also of interest due to its low toxicity, low vapor pressure, and high solubility in water.
科学的研究の応用
2,2'-Bis(1,1,2,3,3,3-Hexafluoropropoxy)-5,5'-dicyano-1,1'-diphenyl has a wide range of potential applications in scientific research. It has been used as a catalyst in the synthesis of novel compounds and as a surfactant in the synthesis of nanoparticles. It has also been used as a stabilizer in aqueous solutions, and as a reagent in the synthesis of organic compounds.
作用機序
2,2'-Bis(1,1,2,3,3,3-Hexafluoropropoxy)-5,5'-dicyano-1,1'-diphenyl acts as a catalyst, surfactant, and stabilizer in aqueous solutions due to its unique chemical structure. The molecule contains two fluorine atoms, which are highly electronegative and can interact with other molecules in the solution. This interaction allows this compound to act as a catalyst, surfactant, and stabilizer in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, studies have shown that this compound is non-toxic and does not have any adverse effects on the human body. In addition, studies have shown that this compound does not have any mutagenic or carcinogenic effects.
実験室実験の利点と制限
The advantages of using 2,2'-Bis(1,1,2,3,3,3-Hexafluoropropoxy)-5,5'-dicyano-1,1'-diphenyl in laboratory experiments include its low toxicity, low vapor pressure, and high solubility in water. In addition, this compound can act as a catalyst, surfactant, and stabilizer in aqueous solutions. The only limitation of using this compound in laboratory experiments is its cost, as it is a relatively expensive molecule.
将来の方向性
The potential future directions for 2,2'-Bis(1,1,2,3,3,3-Hexafluoropropoxy)-5,5'-dicyano-1,1'-diphenyl include further studies into its biochemical and physiological effects, as well as its potential applications in other areas such as drug delivery and medical devices. In addition, further research could be conducted into the synthesis of novel compounds using this compound as a catalyst, as well as its potential applications in the synthesis of nanoparticles. Finally, further research could be conducted into the use of this compound as a stabilizer in aqueous solutions, as well as its potential applications in the synthesis of organic compounds.
合成法
2,2'-Bis(1,1,2,3,3,3-Hexafluoropropoxy)-5,5'-dicyano-1,1'-diphenyl can be synthesized using a two-step process. The first step involves the reaction of 1,1,2,3,3,3-hexafluoropropanol with dicyano-1,1'-diphenyl. This reaction results in the formation of the this compound intermediate compound. The second step involves the reaction of the intermediate compound with sodium hydroxide and water, which results in the formation of the final this compound product.
特性
IUPAC Name |
3-[5-cyano-2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F12N2O2/c21-15(17(23,24)25)19(29,30)35-13-3-1-9(7-33)5-11(13)12-6-10(8-34)2-4-14(12)36-20(31,32)16(22)18(26,27)28/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJJHZGGWKLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=C(C=CC(=C2)C#N)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














